![molecular formula C12H18N4O B2752443 1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine CAS No. 953739-99-6](/img/structure/B2752443.png)

1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

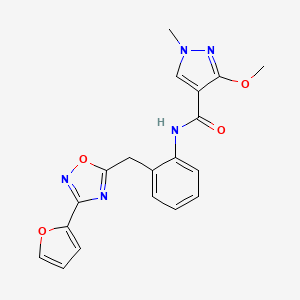

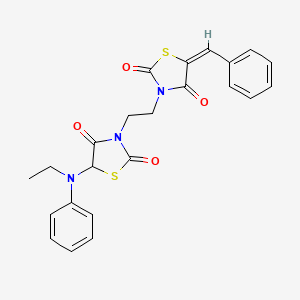

Description

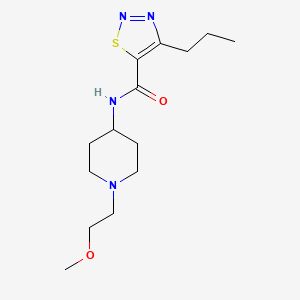

1-(2-(4-Acetylpiperazin-1-yl)pyridin-3-yl)methanamine (1-APPM) is an organic compound that has been used in a variety of scientific research applications. It is an amine that has been found to have a number of interesting properties, including the ability to act as an inhibitor of certain enzymes and to modulate the activity of certain receptors.

Scientific Research Applications

Tuberculosis Treatment Research

This compound has been investigated for its potential use in treating tuberculosis (TB). A series of derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The derivatives showed significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as potent anti-tubercular agents .

Anticancer Activity

In cancer research, derivatives of this compound have been designed and tested for their ability to inhibit cell viability. For example, certain derivatives have shown comparable activity to Olaparib, a known cancer therapy drug, in reducing the viability of MCF-10A cells, which are a type of breast cancer cell line .

Drug Synthesis and Manufacturing

The compound is available for purchase from various chemical suppliers, indicating its use in the synthesis and manufacturing of drugs. It is often provided for research purposes, including custom synthesis and bulk manufacturing, which suggests its role in the development of new pharmaceuticals .

Pharmacological Research

Indole derivatives, which share a similar structural motif with this compound, have been extensively studied for their biological potential. They exhibit a wide range of activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antioxidant properties. This implies that the compound may also be researched for similar pharmacological applications .

Cytotoxicity Studies

The safety profile of a compound is crucial in drug development. The cytotoxic effects of this compound’s derivatives have been evaluated on human embryonic kidney (HEK-293) cells. The results indicated that the compounds are non-toxic to human cells, which is an important consideration for further drug development .

Molecular Docking Studies

Molecular docking studies are a part of the drug design process. The molecular interactions of this compound’s derivatives have been analyzed to determine their suitability for further development as therapeutic agents. Such studies help in understanding the binding affinities and interactions with biological targets .

Mechanism of Action

Target of Action

Similar compounds have been found to targetMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis .

Mode of Action

It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . They inhibit the growth of these bacteria, thereby exhibiting their anti-tubercular activity .

Biochemical Pathways

It can be inferred that the compound interferes with the metabolic processes of the mycobacterium tuberculosis h37ra, thereby inhibiting its growth .

Pharmacokinetics

The compound’s significant activity against mycobacterium tuberculosis h37ra suggests that it has good bioavailability .

Result of Action

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It inhibits the growth of these bacteria, thereby helping to control the spread of tuberculosis .

properties

IUPAC Name |

1-[4-[3-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-10(17)15-5-7-16(8-6-15)12-11(9-13)3-2-4-14-12/h2-4H,5-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBLIXKONMTCII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(4-methoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2752360.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2752361.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2752367.png)

![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2752369.png)

![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)

![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate](/img/structure/B2752379.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2752380.png)